3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid
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Overview
Description
3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid typically involves the reaction of 2-isopropyl-1H-imidazole with a suitable alkylating agent, followed by carboxylation. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method .
Chemical Reactions Analysis
Types of Reactions
3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced imidazole derivatives.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways, modulating signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid: Similar in structure but with an ethyl group instead of an isopropyl group.
3-(2-Methyl-1H-imidazol-1-yl)propanoic acid: Contains a methyl group instead of an isopropyl group.
3-(4,5-Diphenyl-1H-imidazol-1-yl)propanoic acid: Features diphenyl groups on the imidazole ring.
Uniqueness
3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H16N2O2 |
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Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-methyl-3-(2-propan-2-ylimidazol-1-yl)propanoic acid |
InChI |
InChI=1S/C10H16N2O2/c1-7(2)9-11-4-5-12(9)6-8(3)10(13)14/h4-5,7-8H,6H2,1-3H3,(H,13,14) |
InChI Key |
CMSXRUUCDQIERW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CN1CC(C)C(=O)O |
Origin of Product |
United States |
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